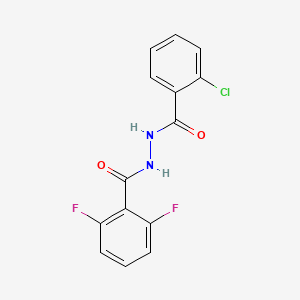
N'-(2-Chlorobenzoyl)-2,6-difluorobenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2-Chlorobenzoyl)-2,6-difluorobenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a 2-chlorobenzoyl group and two fluorine atoms attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Chlorobenzoyl)-2,6-difluorobenzohydrazide typically involves the reaction of 2-chlorobenzoyl chloride with 2,6-difluorobenzohydrazide. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(2-Chlorobenzoyl)-2,6-difluorobenzohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol.
Oxidation Reactions: The hydrazide group can be oxidized to form corresponding azides.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products
Substitution: Formation of substituted benzoyl derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of azide derivatives.
Wissenschaftliche Forschungsanwendungen
N’-(2-Chlorobenzoyl)-2,6-difluorobenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’-(2-Chlorobenzoyl)-2,6-difluorobenzohydrazide involves its interaction with specific molecular targets. The compound can inhibit enzyme activities by binding to the active site or altering the enzyme’s conformation. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Signal Transduction: Modulating signaling pathways by interacting with key proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-(2-Chlorobenzoyl)-2,6-difluorobenzohydrazide
- N’-(2-Chlorobenzoyl)-2,4-difluorobenzohydrazide
- N’-(2-Chlorobenzoyl)-3,5-difluorobenzohydrazide
Uniqueness
N’-(2-Chlorobenzoyl)-2,6-difluorobenzohydrazide is unique due to the specific positioning of the fluorine atoms on the benzene ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.
Eigenschaften
Molekularformel |
C14H9ClF2N2O2 |
|---|---|
Molekulargewicht |
310.68 g/mol |
IUPAC-Name |
N'-(2-chlorobenzoyl)-2,6-difluorobenzohydrazide |
InChI |
InChI=1S/C14H9ClF2N2O2/c15-9-5-2-1-4-8(9)13(20)18-19-14(21)12-10(16)6-3-7-11(12)17/h1-7H,(H,18,20)(H,19,21) |
InChI-Schlüssel |
QTKWCCXTBVXEDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=C(C=CC=C2F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


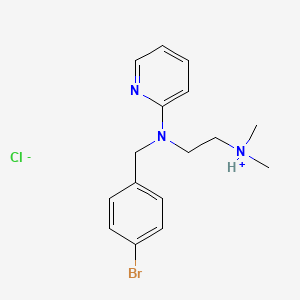
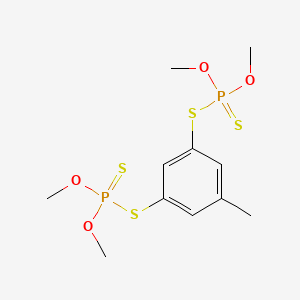


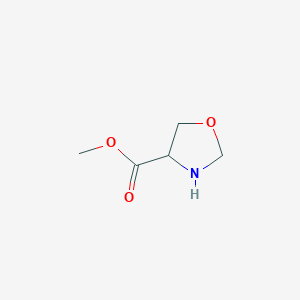
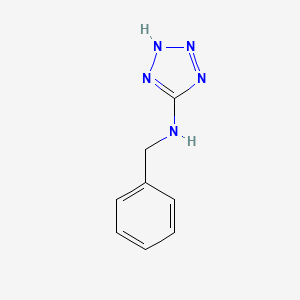
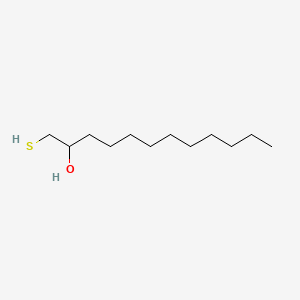
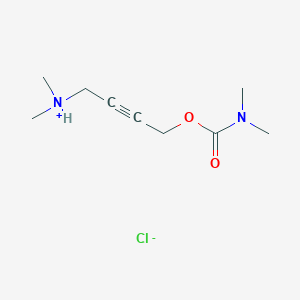
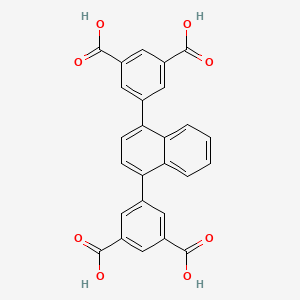

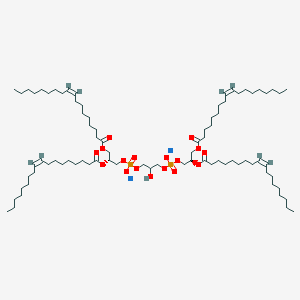
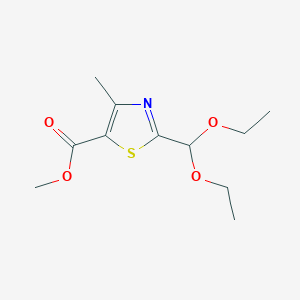
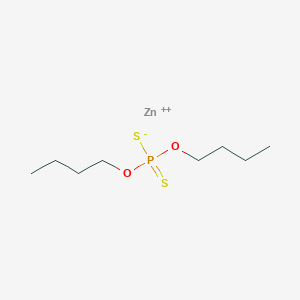
![Benzamide, N-[4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13740701.png)
